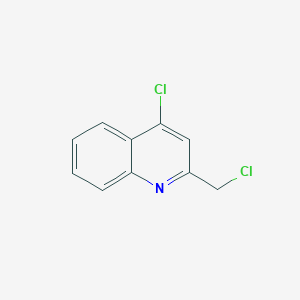

4-Chloro-2-(chloromethyl)quinoline

描述

4-Chloro-2-(chloromethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)quinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and yield of the compound .

化学反应分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic displacement with thiols, amines, and phenols under mild conditions.

Key Reactions:

-

Thiol Substitution :

Reacting with substituted thiophenols (ArSH) in DMF/K₂CO₃ at 50°C yields sulfide derivatives (11a–d ) (74–80% yield). Subsequent oxidation with 30% H₂O₂/Na₂WO₄ in acetic acid converts sulfides to sulfones (12a–d ) . -

Phenoxy Substitution :

Reaction with 3-bromo-4-nitrophenol in DMF/K₂CO₃/KI at 60°C forms ether derivatives (85% yield) .

| Nucleophile | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 50°C | 2-(Arylthio)methyl derivative | 74–80% | |

| 3-Bromo-4-nitrophenol | K₂CO₃, DMF, 60°C | Ether derivative | 85% |

Substitution at the 4-Chloro Position

The 4-chloro group participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions.

Key Reactions:

-

Tosylation :

Treatment with tosyl chloride (TsCl) in pyridine yields 4-tosyloxyquinoline (9 ) . -

Azidation :

Reaction with NaN₃ in DMF at reflux forms 4-azido derivatives (10 ) .

| Reagent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|

| Tosyl chloride | Pyridine, reflux | 4-Tosyloxyquinoline | 65% | |

| Sodium azide | DMF, 80°C, 2h | 4-Azidoquinoline | 72% |

Alkylation Reactions

The chloromethyl group acts as an alkylating agent for nitrogen nucleophiles.

-

Amine Alkylation :

Reaction with 2-butylimidazole in acetonitrile/KOH at 80°C forms bis-alkylated imidazolium salts (9% yield after purification) .

Oxidation and Further Functionalization

科学研究应用

Medicinal Chemistry

Anticancer Activity

4-Chloro-2-(chloromethyl)quinoline and its derivatives have been studied for their potential anticancer properties. Research indicates that quinoline derivatives can exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study designed and synthesized novel 2-substituted-4-amino-6-halogenquinolines, which showed promising antiproliferative effects with IC50 values significantly lower than standard drugs like gefitinib . This highlights the potential of this compound as a lead compound for further modifications aimed at enhancing anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A patent describes the antimicrobial activity of chloromethyl quinoline derivatives against a range of microorganisms, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 300 to 500 µg/ml . Such findings suggest its utility in developing new antimicrobial agents.

Synthetic Applications

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives that possess biological activity. For example, the chloromethyl group can be substituted with different nucleophiles to yield compounds with enhanced pharmacological properties . The synthetic versatility of this compound allows chemists to explore numerous pathways to develop new therapeutic agents.

Chlorination Reactions

The compound's structure facilitates selective chlorination reactions, which are crucial for synthesizing more complex molecules. The use of phosphorus pentachloride has been identified as an effective method for chlorinating alkyl groups on quinoline derivatives, leading to improved yields and selectivity . This process is essential for producing compounds with specific biological activities.

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Chloro-2-(chloromethyl)quinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, leading to the disruption of nucleic acid functions. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

- 2-(Chloromethyl)quinoline

- 4-Chloro-2-methylquinoline

- 4-Chloro-2-(trifluoromethyl)quinoline

- 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

Compared to similar compounds, it offers a broader range of chemical transformations and higher binding affinity in biological systems .

生物活性

4-Chloro-2-(chloromethyl)quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of chlorine substituents enhances its lipophilicity and biological activity. The molecular formula is , with a molecular weight of 216.07 g/mol.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of quinoline, including 4-chloro compounds, show significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell growth in H-460, HT-29, HepG2, and SGC-7901 cell lines with IC50 values in the nanomolar range .

- Antimicrobial Properties : Quinoline derivatives are known for their antibacterial and antifungal activities. The chlorinated structure may enhance these effects by altering the compound's interaction with microbial membranes .

- Antimalarial Effects : Similar compounds within the quinoline class have been extensively studied for their antimalarial properties. The mechanism often involves the disruption of lysosomal pH in malaria parasites, leading to their death .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for their anticancer activity as it leads to apoptosis in cancer cells .

- Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in cellular metabolism, such as topoisomerases and kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis .

- Altered Membrane Permeability : The lipophilic nature of chlorinated quinolines allows them to integrate into lipid membranes, altering permeability and potentially leading to cell death in sensitive organisms .

Case Studies and Research Findings

- Antiproliferative Studies : A study evaluated the antiproliferative effects of various 2-substituted quinolines against cancer cell lines. The results indicated that compounds with electron-donating groups at specific positions exhibited enhanced activity compared to those with electron-withdrawing groups .

- Antimicrobial Activity : A series of experiments demonstrated that chlorinated quinolines had improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria compared to their non-chlorinated counterparts .

- Antimalarial Mechanism : Research on chloroquine derivatives has shown that they disrupt the acidic environment within malaria parasites' digestive vacuoles, leading to increased pH levels that are lethal to the parasites .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antimalarial Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Chloroquine | Moderate | Low | Very High |

| Hydroxychloroquine | Moderate | Moderate | High |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-(chloromethyl)quinoline, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions using precursors like ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with chloromethylquinoline derivatives under reflux in polar aprotic solvents (e.g., DMF or THF). Catalytic bases like KOtBu improve yields by facilitating nucleophilic substitution . Optimization includes monitoring reaction progression via TLC and recrystallization from chloroform/acetone for purification .

- Key Parameters : Temperature (343 K for reflux), stoichiometry (1:1 molar ratio), and solvent selection are critical. Side products from over-chlorination or dimerization may require column chromatography for removal .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Structural Elucidation :

- 1H/13C NMR : Confirms substitution patterns (e.g., chloromethyl protons at δ ~4.8 ppm; quinoline aromatic protons in δ 7.2–8.5 ppm) .

- IR Spectroscopy : Identifies C-Cl stretches (550–850 cm⁻¹) and quinoline ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ at m/z ~212.08 (calculated) validate molecular weight .

- Purity Assessment : HPLC with C18 columns (acetonitrile/water mobile phase) quantifies impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Techniques : Single-crystal X-ray diffraction (SCXRD) using SHELX programs refines bond lengths, angles, and torsion angles. For example, weak intramolecular interactions (C–H⋯O/N) and π–π stacking (centroid distances ~3.7–3.8 Å) stabilize crystal packing .

- Data Interpretation : ORTEP-III visualizes molecular geometry, while twin refinement (e.g., inversion twins) accounts for crystal imperfections. Dihedral angles between quinoline and substituent planes (e.g., 68.7°) reveal steric effects .

Q. What mechanistic insights explain contradictions in synthetic yields across different methodologies?

- Case Study : Comparing Conrad-Limpach synthesis (via m-chloroaniline) vs. hydrolysis-decarboxylation routes reveals divergent byproduct profiles. Lower yields in the former (~60%) arise from incomplete cyclization, while the latter achieves ~85% purity but requires rigorous pH control during hydrolysis .

- Mitigation Strategies : Kinetic studies (e.g., varying reaction time/temperature) and DFT calculations identify rate-limiting steps (e.g., chlorination vs. cyclization). In situ IR monitors intermediate formation .

Q. How does the chloromethyl group influence regioselectivity in further functionalization?

- Reactivity Profile : The chloromethyl moiety acts as a leaving group, enabling nucleophilic substitution with amines, thiols, or azides. For example, condensation with 4-methoxyaniline forms N-[(quinolinyl)methyl] derivatives via NaBH3CN reduction of imine intermediates .

- Steric and Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity but steric hindrance from the quinoline ring may limit access to bulkier nucleophiles. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. Can computational models predict the biological activity of this compound derivatives?

- Approach : Molecular docking (AutoDock Vina) against malaria targets (e.g., PfCRT) or SARS-CoV-2 proteases assesses binding affinity. QSAR models correlate substituent electronegativity (Cl, CH3) with antimalarial IC50 values .

- Limitations : Experimental validation is required, as in vitro assays (e.g., parasite growth inhibition) may contradict predictions due to membrane permeability issues .

属性

IUPAC Name |

4-chloro-2-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDVIIYPOFMZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623737 | |

| Record name | 4-Chloro-2-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303224-88-6 | |

| Record name | 4-Chloro-2-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。